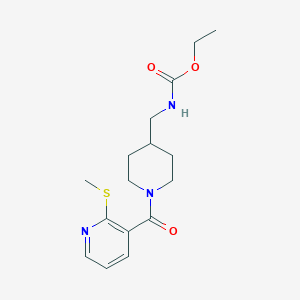
N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as DMT or dimethocaine, is a synthetic compound that belongs to the class of local anesthetics. It was first synthesized in the early 20th century and has been used as a research chemical due to its potential applications in the field of medicine.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide acts as a local anesthetic by blocking the voltage-gated sodium channels in the nerve cell membrane, which prevents the transmission of pain signals. It also inhibits the reuptake of dopamine, serotonin, and norepinephrine, which leads to an increase in their levels in the brain. This mechanism of action is similar to that of cocaine, which is why N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been studied as a potential alternative to cocaine.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also produces a numbing effect when applied topically, which is why it has been studied as a local anesthetic. N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has also been shown to produce euphoria, similar to that of cocaine, which is why it has been studied as a potential alternative to cocaine.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also stable and can be stored for long periods of time. However, N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has several limitations as well. It is a controlled substance and requires a license to handle and use. It is also expensive to produce and may not be readily available to all researchers.
Future Directions
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide. It has shown promising results as a local anesthetic and as a potential alternative to cocaine. Further studies are needed to determine its efficacy and safety in humans. N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has also been studied for its potential use in treating depression and anxiety. Future studies should focus on its mechanisms of action and potential therapeutic applications.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that has been studied for its potential applications in the field of medicine. It acts as a local anesthetic and has shown promising results as a potential alternative to cocaine. Further studies are needed to determine its efficacy and safety in humans, as well as its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of tosyl chloride and triethylamine. The resulting product is then treated with acetic anhydride and sodium acetate to yield N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide. This method has been used by several researchers to synthesize N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide for their experiments.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been used in various scientific research studies due to its potential applications in the field of medicine. It has been studied for its local anesthetic properties and has shown promising results in animal models. N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has also been studied for its potential use in treating cocaine addiction and as a potential alternative to cocaine due to its similar effects.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-16-7-10-19(11-8-16)30(26,27)24-13-5-4-6-17(24)14-22(25)23-20-12-9-18(28-2)15-21(20)29-3/h7-12,15,17H,4-6,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQDAIAZSJPVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2850147.png)

![N-isopropylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2850150.png)








